molecular formula C7H8F2N2O3 B6592684 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid CAS No. 2340294-28-0

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B6592684
CAS No.: 2340294-28-0
M. Wt: 206.15 g/mol
InChI Key: XTOASTANNURYRY-UHFFFAOYSA-N
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Description

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound characterized by the presence of a difluoroethoxy group attached to a pyrazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the difluoroethoxy moiety.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2,2-Difluoroethoxy)phenyl)acetic acid: Similar in structure but with a phenyl ring instead of a pyrazole ring.

    2-(4-(2,2-Difluoroethoxy)-1H-imidazol-1-yl)acetic acid: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid is unique due to the combination of the difluoroethoxy group and the pyrazole ring, which imparts specific chemical and biological properties. This combination can result in enhanced stability, binding affinity, and specificity compared to similar compounds.

Properties

IUPAC Name

2-[4-(2,2-difluoroethoxy)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O3/c8-6(9)4-14-5-1-10-11(2-5)3-7(12)13/h1-2,6H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOASTANNURYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2340294-28-0
Record name 2-[4-(2,2-difluoroethoxy)-1H-pyrazol-1-yl]acetic acid
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